molecular formula C11H12N2O B13896863 2-(Azetidin-3-ylmethoxy)benzonitrile

2-(Azetidin-3-ylmethoxy)benzonitrile

Cat. No.: B13896863
M. Wt: 188.23 g/mol
InChI Key: FQMXFYCGFUBTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethoxy)benzonitrile typically involves the reaction of 3-azetidinemethanol with 2-fluorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-azetidinemethanol is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry can be applied to optimize the synthesis process. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethoxy)benzonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring and benzonitrile moiety may play a role in binding to the active site of the target molecule, thereby influencing its function .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-ylmethoxy)benzonitrile: C11H12N2O

    4-(Azetidin-3-yloxy)-2-chlorobenzonitrile: C10H10ClN2O

    2-Chloro-4-(3-hydroxy-azetidin-3-ylmethoxy)-benzonitrile: C10H10ClN2O2

Uniqueness

This compound is unique due to its specific combination of an azetidine ring and a benzonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(azetidin-3-ylmethoxy)benzonitrile

InChI

InChI=1S/C11H12N2O/c12-5-10-3-1-2-4-11(10)14-8-9-6-13-7-9/h1-4,9,13H,6-8H2

InChI Key

FQMXFYCGFUBTOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.